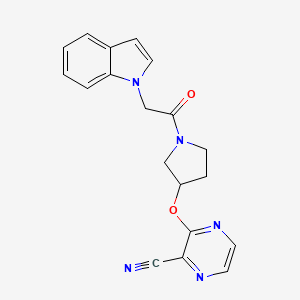

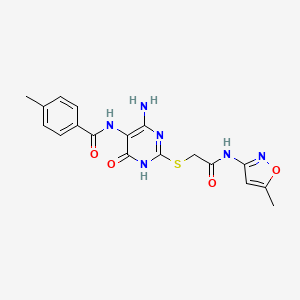

3-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

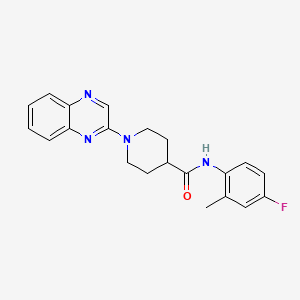

“3-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a compound that belongs to the class of organic compounds known as indole derivatives . It has a molecular formula of C19H17N5O2 and a molecular weight of 347.378.

Synthesis Analysis

The synthesis of indole derivatives, such as the compound , often involves multicomponent reactions (MCRs). These are one-step convergent strategies where more than two starting materials combine through covalent bonds to afford a single product . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms .Molecular Structure Analysis

The molecular structure of this compound includes an indole moiety, which is an important heterocyclic system that provides the skeleton to many biologically active compounds . The indole nucleus is aromatic in nature, similar to the benzene ring, and electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

Indole derivatives, including this compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .科学的研究の応用

Synthesis and Reactivity

Research demonstrates the versatility of indolyl and pyrazine derivatives in organic synthesis. For instance, indolylpropanonitriles have been used to produce a variety of heterocyclic compounds, showcasing the reactivity of these moieties in forming complex structures such as pyrazoles, pyridines, and pyrimidines through reactions with different reagents (Abdallah, 2007). Similarly, derivatives of pyridine have been involved in the synthesis of indolizine and pyrrolo[1,2-a]quinoline via nitrogen ylides, highlighting the role of pyridine units in constructing fused heterocycles (Dawood, Ragab, & Mohamed, 2009).

Antimicrobial and Anticancer Activities

Compounds incorporating pyridine and indolyl groups have been evaluated for their biological activities. For example, pyridine derivatives synthesized from dihydro-oxo-phenyl-pyridine-carbonitriles have shown antimicrobial and anticancer properties, suggesting the potential therapeutic applications of such compounds (Elewa et al., 2021). This indicates the relevance of exploring the biological activities of structurally complex nitriles.

Cyclization Reactions and Core Synthesis

The Mn(III)-mediated oxidative cyclization has been applied to synthesize a tetracyclic tronocarpine subunit, demonstrating the utility of indole acetonitrile derivatives in forming complex heterocyclic structures (Magolan & Kerr, 2006). This highlights the synthetic utility of carbonitriles in constructing pharmacologically relevant cores.

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds such as pyrroles, pyridines, and pyrazines is crucial for developing pharmaceuticals and agrochemicals due to their significant biological activities. Research indicates that pyrazines, in particular, are utilized in pharmaceutical intermediates and as materials for anti-tuberculosis drugs (Higasio & Shoji, 2001).

将来の方向性

特性

IUPAC Name |

3-[1-(2-indol-1-ylacetyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c20-11-16-19(22-8-7-21-16)26-15-6-10-24(12-15)18(25)13-23-9-5-14-3-1-2-4-17(14)23/h1-5,7-9,15H,6,10,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOCFLTWLMXTIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CN3C=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2388210.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2388213.png)

![[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]methyl cyanide](/img/structure/B2388216.png)

![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-sulfonyl)piperidine](/img/structure/B2388220.png)

![2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2388224.png)